![molecular formula C8H13N3O B15095393 3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B15095393.png)
3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol is a chemical compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 6th position and an amino group at the 4th position, which is further connected to a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol typically involves the nucleophilic substitution reaction of 2,4-dichloro-6-methylpyrimidine with an appropriate amine. The reaction is carried out under controlled conditions to ensure the selective substitution at the desired position on the pyrimidine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency and reduce production time.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group on the pyrimidine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol can be compared with other aminopyrimidine derivatives, such as:
- 2-Amino-4,6-dimethylpyrimidine
- 4-Amino-2-methylpyrimidine
- 6-Amino-2-methylpyrimidine
These compounds share a similar pyrimidine core structure but differ in the nature and position of substituents. The uniqueness of this compound lies in its specific substitution pattern and the presence of the propanol chain, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H13N3O |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
3-[(6-methylpyrimidin-4-yl)amino]propan-1-ol |
InChI |
InChI=1S/C8H13N3O/c1-7-5-8(11-6-10-7)9-3-2-4-12/h5-6,12H,2-4H2,1H3,(H,9,10,11) |
Clé InChI |
VLQBAVJKVIFNSR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=N1)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


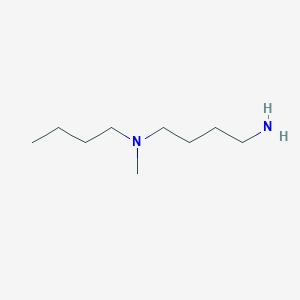
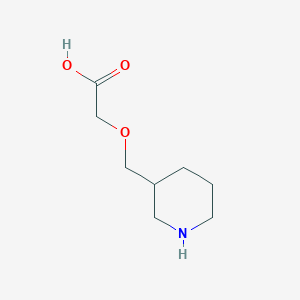
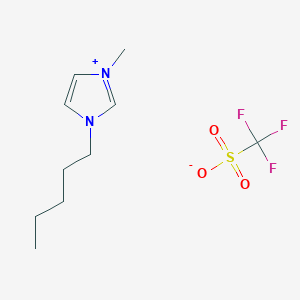
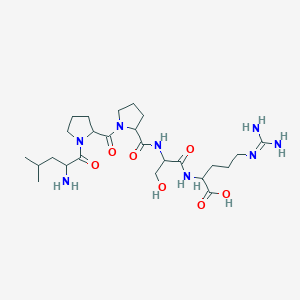

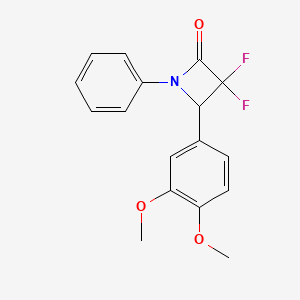
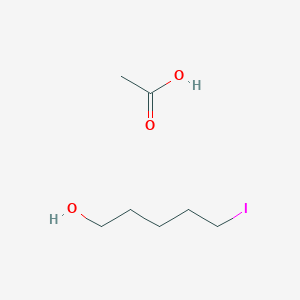
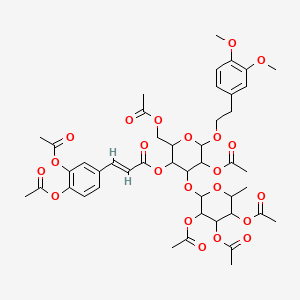
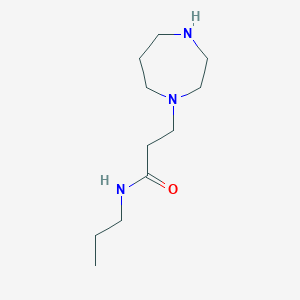
![2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095381.png)
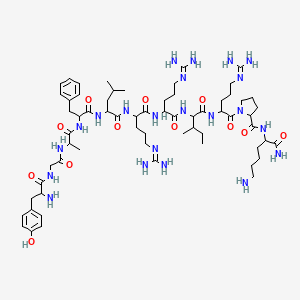
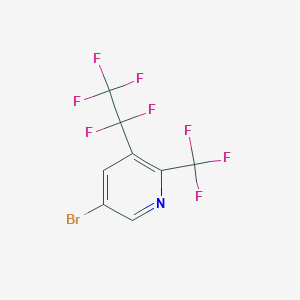
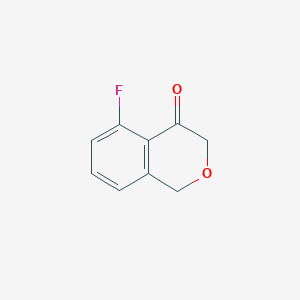
![Tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B15095414.png)
